(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one
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Overview
Description
(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one is an organic compound with a unique structure characterized by a hydroxyl group and two phenyl groups attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one typically involves the use of L-glutamic acid as the starting material. The process includes esterification in the presence of an acid reagent, followed by reaction with halogenated acetic acids under basic conditions. The resulting intermediate undergoes intramolecular condensation cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of readily available raw materials and green chemistry principles to minimize environmental impact and maximize yield .
Chemical Reactions Analysis
Types of Reactions
(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a diol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl rings play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its activity .
Comparison with Similar Compounds
Similar Compounds
(5R)-4-hydroxy-3,5-dimethyl-5-[(1E,3E)-2-methylpenta-1,3-dienyl]thiophene: A thiophene derivative with similar structural features.
(5R)-5-[(1E)-buta-1,3-dienyl]-4-hydroxy-3,5-dimethylthiophene: Another thiophene derivative with comparable properties.
Uniqueness
(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.
Properties
CAS No. |
821775-48-8 |
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Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(5R)-5-hydroxy-1,5-diphenylpent-2-en-1-one |
InChI |
InChI=1S/C17H16O2/c18-16(14-8-3-1-4-9-14)12-7-13-17(19)15-10-5-2-6-11-15/h1-12,17,19H,13H2/t17-/m1/s1 |
InChI Key |
WQNIMWHAUSCNAI-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC=CC(=O)C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC=CC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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